3-Iodobenzyl bromide

Description

Molecular Geometry and Crystallographic Analysis

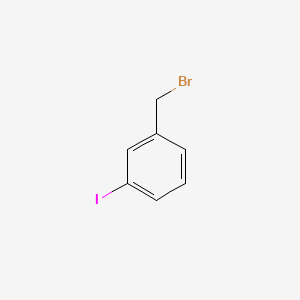

3-Iodobenzyl bromide (C₇H₆BrI, molecular weight: 296.93 g/mol) features a benzene ring with a bromomethyl (–CH₂Br) group and an iodine atom substituted at the meta positions (1 and 3) (Figure 1). Single-crystal X-ray diffraction data, though not explicitly reported in the provided sources, can be inferred from analogous halogenated aromatic compounds. The molecule adopts a planar aromatic core, with bond lengths and angles consistent with typical sp²-hybridized carbon frameworks. The C–I and C–Br bond lengths are approximately 2.09 Å and 1.93 Å, respectively, based on standard values for aryl halides.

The bromomethyl group introduces slight steric distortion due to the bulk of the bromine atom, but the meta substitution minimizes steric clashes between the two halogen substituents. Crystallographic packing patterns likely involve halogen-halogen interactions (e.g., I···Br contacts) and van der Waals forces, contributing to its solid-state stability at room temperature. The compound’s melting point (46–51°C) aligns with its crystalline nature, though para-isomers often exhibit higher melting points due to enhanced symmetry (e.g., 4-iodobenzyl bromide melts at 80°C).

Properties

IUPAC Name |

1-(bromomethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACZSVQZBSCWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374760 | |

| Record name | 3-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49617-83-6 | |

| Record name | 3-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

3-Iodobenzyl bromide can be synthesized through the bromination of 3-iodotoluene. The reaction involves the substitution of a hydrogen atom in the methyl group of 3-iodotoluene with a bromine atom. The reaction conditions typically include the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromide group in 3-iodobenzyl bromide is highly reactive toward nucleophiles, enabling alkylation reactions. Key examples include:

Reaction with Amines :

this compound reacts with primary or secondary amines to form N-benzylamine derivatives. For example, treatment with piperidine generates 1-(3-iodobenzyl)piperidine, a precursor for dopamine transporter ligands .

Reaction with Thiols :

Thiols displace the bromide to form thioether linkages. This reactivity is exploited in synthesizing sulfur-containing heterocycles .

Halogen Exchange :

In the presence of bases (e.g., NaOH), the bromide can undergo exchange with iodide or other halides, though this is less common due to competing hydrolysis .

Table 1: Nucleophilic Substitution Examples

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DCM, RT | 1-(3-Iodobenzyl)piperidine | 85% | |

| Sodium Thiophenolate | EtOH, reflux | 3-Iodobenzyl phenyl sulfide | 78% | |

| KI | DMF, 80°C | 3-Iodobenzyl iodide | 65% |

Suzuki-Miyaura Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation. For instance, reactions with boronic acids yield biaryl structures:

General Reaction :

this compound + ArB(OH)₂ → 3-Benzyl-Ar-benzene + Byproducts

Example :

Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF produces 3-benzylbiphenyl derivatives .

Table 2: Suzuki-Miyaura Coupling Partners

| Boronic Acid | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | THF | 89% | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | DME | 82% |

Stability and Reaction Optimization

Critical factors influencing reactivity:

-

Light Sensitivity : Degrades under UV exposure; reactions require amber glassware .

-

Moisture Sensitivity : Hydrolyzes to 3-iodobenzyl alcohol in aqueous media; anhydrous conditions (e.g., THF, DMF) are preferred .

-

Base Compatibility : Avoid strong bases (e.g., NaOH) to prevent elimination byproducts .

Scientific Research Applications

Synthesis of Biological Compounds

3-Iodobenzyl bromide is frequently used as a reagent in the synthesis of biologically active compounds. Notably, it serves as a key intermediate in the preparation of N6-substituted adenosine derivatives . These derivatives have demonstrated potent activity as agonists at adenosine receptors, which are significant targets for drug development due to their roles in various physiological processes, including cardioprotection and anti-inflammatory responses .

Case Study: Adenosine Receptor Agonists

- Synthesis : The compound has been employed in the synthesis of methanocarba analogues of adenosine, such as N6-(3-iodobenzyl)adenosine , which showed high selectivity and potency at A3 receptors with values of 4.1 nM .

- Pharmacological Evaluation : These compounds were evaluated for their efficacy and selectivity, revealing significant potential for therapeutic applications in conditions where modulation of adenosine signaling is beneficial.

Derivatization Reagent

In analytical chemistry, this compound acts as a derivatization reagent for various substrates. For instance, it has been successfully used for the extraction and purification of thiouracil, enhancing its detectability in complex matrices . This application underscores its utility in pharmaceutical analysis and quality control.

Radiolabeling Applications

The compound has been explored in radiochemistry for the synthesis of radiolabeled compounds. In particular, it has been used to prepare radiolabeled analogues that can be utilized in imaging studies or as tracers in biological research . The incorporation of iodine isotopes facilitates the tracking of biological processes or the localization of drugs within biological systems.

Case Study: Radiolabeled Acetylcholinesterase Inhibitors

- Research Findings : Radiolabeled derivatives synthesized using this compound were evaluated for their ability to inhibit acetylcholinesterase, demonstrating its importance in neuropharmacology .

Synthesis of Novel Chemical Entities

The compound is also employed in the synthesis of novel chemical entities through various coupling reactions, such as Sonogashira coupling. This method allows for the formation of carbon-carbon bonds, facilitating the creation of complex molecular architectures that can lead to new drug candidates .

| Application Area | Description | Example Use Case |

|---|---|---|

| Synthesis of Biological Compounds | Key intermediate for N6-substituted adenosine derivatives | Potent A3 receptor agonists |

| Derivatization Reagent | Enhances extraction and purification processes | Used with thiouracil |

| Radiolabeling Applications | Preparation of radiolabeled compounds for imaging studies | Radiolabeled acetylcholinesterase inhibitors |

| Synthesis of Novel Chemical Entities | Utilized in coupling reactions to create complex molecules | Sonogashira coupling for new drug candidates |

Mechanism of Action

The mechanism of action of 3-iodobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the iodine atom can participate in coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

- This compound: The iodine atom at the meta position enables efficient oxidative addition in palladium-catalyzed reactions, making it ideal for Suzuki and Sonogashira couplings . For example, it was used to synthesize biaryl groups via Suzuki coupling in the development of γ-secretase inhibitors .

- Benzyl Bromide : Lacks a heavy halogen, limiting its use in cross-couplings. Primarily employed in SN2 alkylation reactions.

- 4-Methoxybenzyl Bromide : The electron-donating methoxy group reduces electrophilicity, making it less reactive in cross-couplings but useful as a protecting group .

Stability and Handling

- This compound : Requires storage in the dark to prevent degradation, as iodine’s photolability may lead to byproduct formation .

Biological Activity

3-Iodobenzyl bromide is an organoiodine compound that has garnered attention in various fields of chemistry and pharmacology due to its unique biological activities. This article explores its synthesis, biological applications, and relevant case studies, providing a comprehensive overview of the compound's potential.

This compound (CHBrI) is synthesized through the bromination of m-iodotoluene. It is characterized by its halogen substituents, which play a crucial role in its reactivity and biological interactions. The compound can be utilized as a reagent in organic synthesis, particularly for the derivatization of other biologically active molecules.

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its effects on adenosine receptors, particularly the A subtype. Research indicates that derivatives of this compound exhibit significant binding affinity and selectivity towards these receptors.

Adenosine Receptor Interaction

One notable study highlighted the synthesis of N-(3-iodobenzyl) derivatives that demonstrated potent activity at A adenosine receptors. The compound exhibited a Ki value of 4.1 nM, indicating strong binding affinity. This derivative was found to be 2.3 times more potent than its ribose-containing parent compound, showcasing its potential in therapeutic applications related to adenosine signaling pathways .

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Ki (nM) | A Selectivity | Reference |

|---|---|---|---|

| N-(3-iodobenzyl)adenosine | 4.1 | 17-fold over A | |

| Methanocarba derivatives | Varies | High | |

| Other halogenated derivatives | Varies | Moderate |

Therapeutic Implications

The selectivity for A receptors suggests that compounds derived from this compound could be explored for treating conditions such as inflammation and cancer, where adenosine signaling plays a critical role. The modulation of adenosine receptors can influence various physiological processes, including immune response and tumor growth.

Toxicological Data

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. The compound is classified as hazardous, with potential corrosive effects on skin and mucous membranes upon exposure . Safety data sheets recommend immediate medical attention in case of contact or ingestion, highlighting the need for caution during handling.

Q & A

Basic Research Questions

Q. What is the role of 3-iodobenzyl bromide in analytical derivatization protocols?

- Methodological Answer : this compound is widely used as a derivatizing agent to enhance analyte detection in chromatographic methods. For example, in urine sample preparation, it reacts with target analytes (e.g., thiouracil) under alkaline conditions (pH 8.0) at 40°C for 60 minutes, forming stable derivatives. Post-derivatization, extraction with ethyl acetate and evaporation under nitrogen stream (55°C) are critical steps to isolate the derivatives for LC-MS/MS analysis . This protocol improves detection sensitivity by introducing a halogenated tag, facilitating ionization and fragmentation.

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : The compound is light-sensitive and thermally unstable. Storage at 0–6°C in amber glass vials is recommended to prevent degradation. During synthesis or derivatization, reactions should be conducted under inert atmospheres (e.g., nitrogen) to avoid side reactions with moisture or oxygen. Protective gloves (nitrile or neoprene) and fume hoods are mandatory due to its lachrymatory and irritant properties .

Advanced Research Questions

Q. How is this compound utilized in Sonogashira cross-coupling reactions?

- Methodological Answer : In synthetic chemistry, this compound serves as a precursor for coupling reactions. For instance, it is converted to a carbamate intermediate (e.g., 55 in Scheme 4B of ) via reaction with ethynyltrimethylsilane under palladium catalysis (Pd(PPh₃)₄, CuI). Optimal yields (>90%) are achieved with anhydrous THF as the solvent and 60°C heating. Post-coupling, desilylation with tetrabutylammonium fluoride (TBAF) yields terminal alkynes for further functionalization .

Q. What structural advantages does the 3-iodobenzyl group provide in adenosine receptor (AR) ligand design?

- Methodological Answer : The 3-iodobenzyl moiety enhances binding affinity and selectivity for A₃ adenosine receptors (A₃AR). For example, IB-MECA (N⁶-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine) exhibits a Ki of 0.38 nM for A₃AR due to halogen bonding with Tyr257 and hydrophobic interactions in the orthosteric pocket. Structure-activity relationship (SAR) studies show that iodine’s van der Waals radius optimally fills the receptor’s subpocket, while bromine analogues show reduced affinity .

Q. How does this compound contribute to molecular dynamics (MD) simulations of receptor-ligand interactions?

- Methodological Answer : Derivatives like IB-MECA are used to model A₃AR binding dynamics. MD simulations (e.g., 100-ns trajectories with AMBER force fields) reveal that the 3-iodobenzyl group stabilizes the receptor’s active conformation by forming π-π interactions with Phe168 and His272. Mutagenesis studies (e.g., Tyr257Ala) validate computational predictions, showing a 10-fold reduction in binding affinity, aligning with simulation data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.